N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide
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Overview
Description
N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide is an organic compound that features a benzamide core with a naphthalene-1-sulfonyl group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide typically involves the reaction of N-methylbenzamide with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the naphthalene ring or the benzamide core.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield N-methylbenzamide and naphthalene-1-sulfonic acid.
Scientific Research Applications
N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzamide core may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[(naphthalene-2-sulfonyl)oxy]benzamide
- N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]acetamide
- N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]propionamide
Uniqueness
N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide is unique due to the specific positioning of the sulfonyl group on the naphthalene ring and the presence of the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
130558-04-2 |
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Molecular Formula |
C18H15NO4S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[benzoyl(methyl)amino] naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H15NO4S/c1-19(18(20)15-9-3-2-4-10-15)23-24(21,22)17-13-7-11-14-8-5-6-12-16(14)17/h2-13H,1H3 |
InChI Key |
XMOGVMSCAJONSH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)OS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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